(E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide
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Overview
Description
(E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a fluorophenyl group, a pyridazinone moiety, and an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide typically involves a multi-step process:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of acryloyl chloride with an appropriate amine under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Pyridazinone Moiety: The pyridazinone moiety can be attached through a condensation reaction between a pyridazinone derivative and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-chlorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
(E)-3-(4-bromophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide: Similar structure with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of (E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c1-12-2-9-16(22)20(19-12)11-10-18-15(21)8-5-13-3-6-14(17)7-4-13/h2-9H,10-11H2,1H3,(H,18,21)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKHWARPDQJERF-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CCNC(=O)C=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=O)C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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